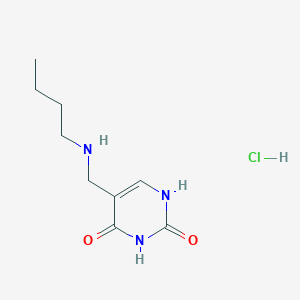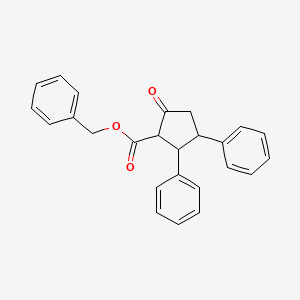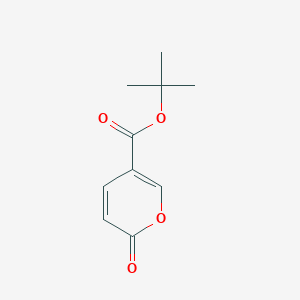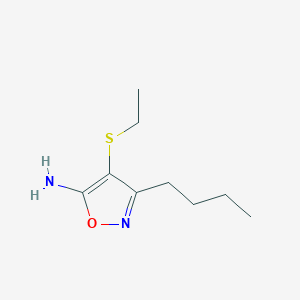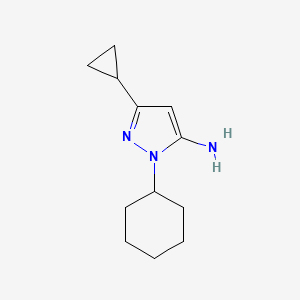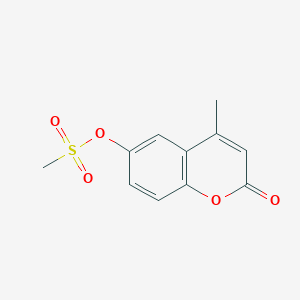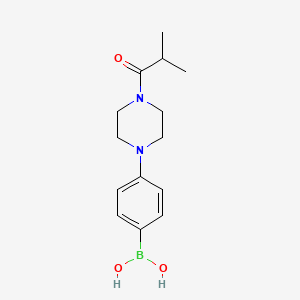
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, which makes them valuable in a range of applications from organic synthesis to medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes.
Wissenschaftliche Forschungsanwendungen
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with biomolecules that contain diol groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Pyridinyl)phenylboronic acid: Similar in structure but contains a pyridine ring instead of the piperazine ring.
Phenylboronic acid: A simpler boronic acid derivative without the piperazine and isobutyryl groups.
1-Benzylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and is used in similar applications.
Uniqueness
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid is unique due to the presence of the isobutyrylpiperazine group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where reversible covalent bonding with diols is required, such as in the development of sensors and drug delivery systems.
Eigenschaften
Molekularformel |
C14H21BN2O3 |
|---|---|
Molekulargewicht |
276.14 g/mol |
IUPAC-Name |
[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C14H21BN2O3/c1-11(2)14(18)17-9-7-16(8-10-17)13-5-3-12(4-6-13)15(19)20/h3-6,11,19-20H,7-10H2,1-2H3 |
InChI-Schlüssel |
JKPHPIWEQKEGIW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


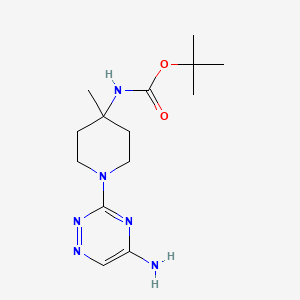

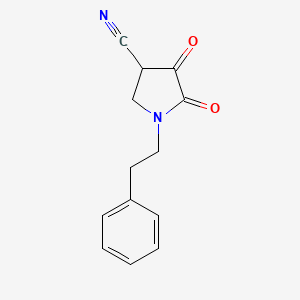


![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
